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Abstract
CAY10535 is a potent and selective antagonist of the thromboxane A2 (TXA2) receptor isoform

TPβ. Exhibiting a notable preference for TPβ over TPα, this small molecule serves as a critical

tool for investigating the distinct physiological and pathological roles of these two receptor

isoforms. This document provides a comprehensive technical overview of CAY10535, including

its chemical properties, biological activity, mechanism of action, and detailed experimental

methodologies for its characterization.

Chemical and Physical Properties
CAY10535, with the formal name N-[[(1,1-dimethylethyl)amino]carbonyl]-2-(3-

methoxyphenoxy)-5-nitro-benzenesulfonamide, is a crystalline solid.[1] Its fundamental

properties are summarized in the table below.
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Property Value Reference

CAS Number 945716-28-9 [2]

Molecular Formula C₁₈H₂₁N₃O₇S [2]

Molecular Weight 423.4 g/mol [2]

Purity ≥98% [1]

UV/Vis (λmax) 294 nm [1][2]

Solubility (Ethanol) Approx. 10 mg/mL [1]

Solubility (DMSO) Approx. 20 mg/mL [2]

Solubility (DMF) Approx. 20 mg/mL [2]

Stability ≥ 4 years at -20°C [2]

Biological Activity and Selectivity
CAY10535 is characterized by its selective antagonism of the TPβ receptor isoform. The

thromboxane A2 receptor (TP), a G protein-coupled receptor (GPCR), exists as two main

isoforms, TPα and TPβ, which arise from alternative splicing of the same gene.[1] While TPα is

the predominant isoform in platelets, TPβ is associated with processes such as vascular

endothelial growth factor-induced endothelial cell differentiation and migration.[2]

The inhibitory activity of CAY10535 has been quantified through in vitro assays, demonstrating

a significant selectivity for TPβ.
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Assay Agonist IC₅₀ (nM)
Selectivity
(TPα/TPβ)

Reference

TPβ Inhibition

(Ca²⁺

mobilization)

U46619 99 ~20-fold [2]

TPα Inhibition

(Ca²⁺

mobilization)

U46619 1,970 [2]

Platelet

Aggregation

Inhibition

U-46619 985 [2]

IC₅₀: The half maximal inhibitory concentration, a measure of the potency of a substance in

inhibiting a specific biological or biochemical function.

Mechanism of Action: Thromboxane A2 Receptor
Signaling
CAY10535 exerts its effects by competitively blocking the binding of agonists, such as

thromboxane A2 or its stable mimetic U46619, to the TPβ receptor. The activation of TP

receptors initiates a cascade of intracellular signaling events. The primary signaling pathway

involves the coupling of the receptor to Gq and G13 proteins.[2]

Activation of Gq stimulates phospholipase C (PLC), which in turn hydrolyzes

phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and

diacylglycerol (DAG).[3] IP₃ binds to its receptors on the endoplasmic reticulum, leading to the

release of stored calcium (Ca²⁺) into the cytoplasm.[3] This increase in intracellular Ca²⁺ is a

key event in many cellular responses, including platelet aggregation and smooth muscle

contraction.[3]

Simultaneously, coupling to G13 can activate Rho and Rac signaling pathways, which are

involved in cytoskeletal rearrangement and other cellular processes.[2]
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Figure 1: Simplified Thromboxane A2 signaling pathway and the inhibitory action of

CAY10535.

Experimental Protocols
The following are representative protocols for the key in vitro assays used to characterize the

activity of CAY10535.

U46619-Mediated Intracellular Calcium (Ca²⁺)
Mobilization Assay
This assay measures the ability of a compound to inhibit the increase in intracellular calcium

concentration induced by the TP receptor agonist U46619.

Workflow:

Start Prepare cell suspension
(e.g., HEK293 expressing TPβ or TPα)

Load cells with a
Ca²⁺ sensitive fluorescent dye
(e.g., Fura-2 AM or Calcium-6)

Incubate to allow
dye de-esterification

Add varying concentrations of
CAY10535 (or vehicle control) Pre-incubate with CAY10535 Stimulate with U46619 Measure fluorescence changes

over time
Analyze data to determine

IC₅₀ values End

Click to download full resolution via product page

Figure 2: Experimental workflow for the U46619-mediated Ca²⁺ mobilization assay.

Methodology:

Cell Culture: Culture human embryonic kidney (HEK293) cells stably expressing either the

human TPα or TPβ receptor in appropriate media.

Cell Preparation: Harvest cells and resuspend them in a physiological buffer (e.g., Krebs

buffer).

Dye Loading: Incubate the cell suspension with a cell-permeant calcium-sensitive fluorescent

dye (e.g., Fura-2-AM or Calcium-6) in the dark at 37°C for a specified time (e.g., 30-60

minutes) to allow for dye uptake and de-esterification.

Washing: Centrifuge the cells to remove excess dye and resuspend them in fresh buffer.
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Compound Incubation: Aliquot the cell suspension into a 96-well or 384-well plate. Add

varying concentrations of CAY10535 (typically in DMSO, with the final DMSO concentration

kept below 0.5%) or vehicle control to the wells and pre-incubate for a defined period (e.g.,

10-15 minutes) at 37°C.

Agonist Stimulation and Measurement: Place the plate in a fluorescence plate reader

equipped with an automated injection system. After establishing a baseline fluorescence

reading, inject a solution of U46619 (at a concentration that elicits a submaximal response,

e.g., EC₈₀) into each well.

Data Acquisition: Continuously record the fluorescence signal for several minutes to capture

the transient increase in intracellular calcium.

Data Analysis: Calculate the change in fluorescence for each well. Plot the percentage of

inhibition against the logarithm of the CAY10535 concentration and fit the data to a sigmoidal

dose-response curve to determine the IC₅₀ value.

U-46619-Induced Platelet Aggregation Assay
This assay assesses the effect of CAY10535 on the aggregation of platelets induced by the TP

receptor agonist U-46619.

Methodology:

Blood Collection: Draw whole blood from healthy, aspirin-free donors into tubes containing

an anticoagulant (e.g., 3.2% sodium citrate).

Platelet-Rich Plasma (PRP) Preparation: Centrifuge the whole blood at a low speed (e.g.,

150-200 x g) for 15-20 minutes at room temperature. Carefully collect the upper, platelet-rich

plasma layer.

Platelet Count Adjustment: Determine the platelet count in the PRP and adjust with platelet-

poor plasma (obtained by a second, high-speed centrifugation of the remaining blood) to a

standardized concentration (e.g., 2.5-3.0 x 10⁸ platelets/mL).

Assay Procedure:
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Pre-warm aliquots of the adjusted PRP to 37°C.

Add varying concentrations of CAY10535 or vehicle control to the PRP and incubate for a

short period (e.g., 1-5 minutes) at 37°C in a lumi-aggregometer cuvette with a stir bar.

Establish a baseline light transmission reading.

Add U-46619 to induce platelet aggregation.

Record the change in light transmission over time as the platelets aggregate. Maximum

aggregation is defined by the maximum change in light transmission.

Data Analysis: Calculate the percentage of inhibition of aggregation for each concentration of

CAY10535 compared to the vehicle control. Determine the IC₅₀ value by plotting the

percentage of inhibition against the log concentration of CAY10535 and fitting to a dose-

response curve.

Conclusion
CAY10535 is a valuable pharmacological tool for the specific investigation of TPβ receptor

function. Its high selectivity allows for the dissection of the distinct roles of TPα and TPβ in

various physiological and disease states. The data and protocols presented in this document

provide a comprehensive resource for researchers utilizing CAY10535 in their studies.

Disclaimer: This product is for research use only and is not for human or veterinary use.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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